molecular formula C18H17NO2S2 B2625583 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide CAS No. 2097866-53-8

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide

Cat. No.: B2625583
CAS No.: 2097866-53-8
M. Wt: 343.46
InChI Key: YXFQSIUSVIUAAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide is a benzamide derivative featuring a hybrid heterocyclic scaffold. Its structure includes a central ethyl linker substituted with furan-2-yl and thiophen-3-yl groups, coupled with a benzamide moiety modified by a methylsulfanyl (-SMe) group at the ortho position. The compound’s molecular formula is inferred as C₁₉H₁₈N₂O₂S₂, with a molecular weight of 370.48 g/mol.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c1-22-17-7-3-2-5-14(17)18(20)19-11-15(13-8-10-23-12-13)16-6-4-9-21-16/h2-10,12,15H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFQSIUSVIUAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s furan and thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its dual heterocyclic substituents (furan and thiophene) and the methylsulfanyl group. Below is a comparative analysis with analogous benzamide derivatives:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents Key Features Reference
Target Compound C₁₉H₁₈N₂O₂S₂ Furan-2-yl, Thiophen-3-yl, -SMe Hybrid heterocyclic system; potential for π-π stacking and sulfur interactions -
Nitazoxanide (Antiparasitic Agent) C₁₂H₉N₃O₅S 5-Nitro-2-thiazolyl Nitro-thiazole group; broad-spectrum antiparasitic activity
Flutolanil (Fungicide) C₁₇H₁₄F₃NO₂ 3-(1-Methylethoxy)phenyl, -CF₃ Trifluoromethyl group; systemic fungicide targeting succinate dehydrogenase
N-(2-Chlorophenyl)-... () C₂₄H₁₉ClN₄OS₂ Triazole, -SMe Triazole-sulfanyl hybrid; structural rigidity from aromatic triazole
N-(2-Thienylmethylene)-... () C₂₂H₁₈N₂S₃ Thienyl groups Dual thiophene motifs; planar conformation for metal coordination

Physicochemical and Electronic Properties

  • Electron-Donating vs. In contrast, flutolanil’s -CF₃ group (electron-withdrawing) increases electrophilicity, aiding in enzyme inhibition .
  • Heterocyclic Impact : The furan and thiophene groups in the target compound contribute to π-electron density, which may facilitate interactions with biological targets. Nitazoxanide’s nitro-thiazole core, however, introduces redox activity critical for its antiparasitic mechanism .

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide is a complex heterocyclic compound characterized by the presence of both furan and thiophene rings, along with a methylsulfanyl group. This unique structural composition suggests potential biological activities, particularly in medicinal chemistry and materials science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Structural Characteristics

The molecular formula of this compound is C17H16N2O5SC_{17}H_{16}N_{2}O_{5}S, with a molecular weight of 360.4 g/mol. The compound features aromatic rings that contribute to its stability and interaction capabilities with biological targets.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Furan-2-carboxamideContains a furan ringLacks thiophene; simpler structure
Thiophene-3-carboxamideContains a thiophene ringLacks furan; simpler structure
Oxolane derivativesFeatures oxolane ringDifferent ring structure; less aromaticity

The combination of both furan and thiophene rings along with a methylsulfanyl group imparts distinct chemical and biological properties not found in simpler derivatives, enhancing its potential applications in various fields.

Antiviral Potential

Recent studies indicate that compounds with similar structural features to this compound exhibit promising antiviral activity. For instance, some N-heterocycles have been identified as effective antiviral agents, demonstrating significant potency against viral infections. The activity is often linked to specific substitutions on the heterocyclic scaffold, which enhances interaction with viral targets.

Cytotoxicity Studies

Research has shown that compounds related to this class often exhibit low cytotoxicity. For example, derivatives similar to this compound have demonstrated CC50 values exceeding 100 μM in various cell lines, indicating a favorable safety profile for further development.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in disease pathways. Studies involving structure-activity relationship (SAR) analyses have highlighted how modifications at certain positions can significantly alter the efficacy and selectivity of these compounds against targeted biological pathways.

Case Studies

  • Antiviral Screening : In a study examining the antiviral properties of substituted furan and thiophene derivatives, it was found that specific modifications led to enhanced inhibitory effects against viruses such as SARS-CoV-2. The most active compounds showed EC50 values in the low micromolar range, suggesting that similar modifications could be explored for this compound.
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various heterocyclic compounds on Vero and MDCK cells. Results indicated that many derivatives exhibited minimal cytotoxicity at concentrations up to 100 μM, supporting the potential therapeutic use of these compounds without significant adverse effects on normal cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.